Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-

Description

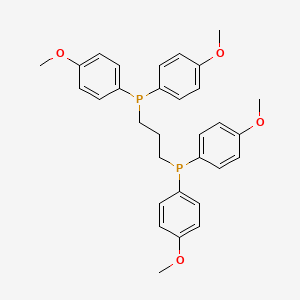

The compound Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)- is a structurally complex organophosphine featuring two bis(4-methoxyphenyl)phosphine units connected via a 1,3-propanediyl (-CH₂CH₂CH₂-) linker. This design introduces unique steric and electronic properties due to:

- Flexible propane linker: The 1,3-propanediyl spacer allows conformational flexibility, which may influence its behavior in catalytic or coordination chemistry.

Properties

CAS No. |

111216-21-8 |

|---|---|

Molecular Formula |

C31H34O4P2 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

3-bis(4-methoxyphenyl)phosphanylpropyl-bis(4-methoxyphenyl)phosphane |

InChI |

InChI=1S/C31H34O4P2/c1-32-24-6-14-28(15-7-24)36(29-16-8-25(33-2)9-17-29)22-5-23-37(30-18-10-26(34-3)11-19-30)31-20-12-27(35-4)13-21-31/h6-21H,5,22-23H2,1-4H3 |

InChI Key |

NITFBBJDNBZGRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Lithium or Grignard Reagent-Mediated Coupling

The most direct route involves reacting 1,3-dichloropropane with bis(4-methoxyphenyl)phosphide ions. This method mirrors the synthesis of dppp, where lithium diphenylphosphide reacts with 1,3-dichloropropane. For the target compound, bis(4-methoxyphenyl)phosphine (HP(4-MeOC₆H₄)₂) is first prepared by treating phosphorus trichloride (PCl₃) with 4-methoxyphenyl Grignard reagents. Subsequent deprotonation with lithium metal generates the lithium bis(4-methoxyphenyl)phosphide, which reacts with 1,3-dichloropropane:

$$

2 \, \text{LiP}(4\text{-MeOC}6\text{H}4)2 + \text{Cl}(\text{CH}2)3\text{Cl} \rightarrow (\text{4-MeOC}6\text{H}4)2\text{P}(\text{CH}2)3\text{P}(\text{C}6\text{H}4\text{-4-OMe})_2 + 2 \, \text{LiCl}

$$

This method yields the product in moderate to high purity, though the sensitivity of methoxy groups to strong bases necessitates anhydrous and oxygen-free conditions.

Metal-Halogen Exchange Followed by Phosphination

Adapting a strategy from dppp synthesis, 1,3-dibromopropane undergoes metal-halogen exchange with tert-butyllithium (tBuLi) to form a dilithium intermediate. This intermediate reacts with phosphorus trichloride to produce a dichlorophosphine precursor, which is then treated with 4-methoxyphenyl lithium:

$$

\text{Br}(\text{CH}2)3\text{Br} + 2 \, \text{tBuLi} \rightarrow \text{Li}(\text{CH}2)3\text{Li} + 2 \, \text{tBuBr}

$$

$$

\text{Li}(\text{CH}2)3\text{Li} + 2 \, \text{PCl}3 \rightarrow \text{Cl}2\text{P}(\text{CH}2)3\text{PCl}2 + 2 \, \text{LiCl}

$$

$$

\text{Cl}2\text{P}(\text{CH}2)3\text{PCl}2 + 4 \, \text{LiC}6\text{H}4\text{-4-OMe} \rightarrow (\text{4-MeOC}6\text{H}4)2\text{P}(\text{CH}2)3\text{P}(\text{C}6\text{H}4\text{-4-OMe})_2 + 4 \, \text{LiCl}

$$

This route offers precise control over stoichiometry but requires stringent temperature regulation (-78°C) to prevent decomposition of the methoxy groups.

Reduction of Phosphine Oxide Intermediates

Phosphine oxides serve as stable precursors that can be reduced to phosphines. The oxide derivative, 1,3-propanediylbis[bis(4-methoxyphenyl)phosphine oxide, is synthesized via alkylation of triphenylphosphine oxide with 1,3-dibromopropane under phase-transfer conditions. Subsequent reduction with 1,1,3,3-tetramethyldisiloxane (TMDS) and indium(III) bromide (InBr₃) in toluene yields the target phosphine:

$$

(\text{4-MeOC}6\text{H}4)2\text{P(O)}(\text{CH}2)3\text{P(O)}(\text{C}6\text{H}4\text{-4-OMe})2 \xrightarrow[\text{InBr}3]{\text{TMDS}} (\text{4-MeOC}6\text{H}4)2\text{P}(\text{CH}2)3\text{P}(\text{C}6\text{H}4\text{-4-OMe})_2

$$

This method achieves yields up to 80% and avoids handling pyrophoric reagents, making it scalable for industrial applications.

Cross-Coupling Catalyzed by Transition Metals

Palladium-catalyzed cross-coupling between bis(4-methoxyphenyl)phosphine and 1,3-diiodopropane offers an alternative pathway. Using a palladium complex ligated by Josiphos or similar ligands, the reaction proceeds under mild conditions:

$$

2 \, \text{HP}(4\text{-MeOC}6\text{H}4)2 + \text{I}(\text{CH}2)3\text{I} \xrightarrow{\text{Pd catalyst}} (\text{4-MeOC}6\text{H}4)2\text{P}(\text{CH}2)3\text{P}(\text{C}6\text{H}4\text{-4-OMe})_2 + 2 \, \text{HI}

$$

While less common, this method benefits from high regioselectivity and compatibility with sensitive functional groups.

Comparative Analysis of Methods

Purification and Stabilization Techniques

The product is typically purified via flash chromatography on silica gel using nonpolar solvents (e.g., cyclohexane/ethyl acetate). To enhance stability, the phosphine can be encapsulated in paraffin wax, as demonstrated for Grubbs catalysts. This formulation prevents oxidation and allows storage under ambient conditions for months without degradation.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Substitution: Nucleophiles such as halides or amines.

Coordination: Transition metals like palladium, nickel, or platinum.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] has several scientific research applications:

Biology: Employed in the development of biologically active metal coordination complexes.

Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the synthesis of nanoclusters and as a stabilizing agent in various industrial processes.

Mechanism of Action

The mechanism of action of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] primarily involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key features of the target compound with structurally related bis-arylphosphines:

EDG = Electron-donating group; *EWG = Electron-withdrawing group

Key Observations:

- Electronic Effects : The target compound’s four methoxy groups amplify electron donation to phosphorus compared to simpler bis(4-methoxyphenyl)phosphine. This contrasts sharply with electron-withdrawing substituents (e.g., CF₃ in Bis(4-trifluoromethylphenyl)phosphine), which reduce phosphorus basicity .

Reactivity and Stability

- Solubility: Methoxy groups enhance solubility in polar organic solvents (e.g., THF, DCM) compared to non-polar analogs like Bis(4-trifluoromethylphenyl)phosphine .

- Oxidative Stability : Aryl phosphines are generally stable, but electron-donating methoxy groups may further protect the phosphorus center from oxidation relative to electron-deficient systems.

Biological Activity

Phosphine compounds, particularly those featuring complex structures like Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] , have gained attention in recent years due to their potential biological activities. This article explores the synthesis, biological activity, and implications of this compound based on current research findings.

Chemical Structure and Synthesis

The compound Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] can be represented by the formula . Its structure features a central propane chain with two bis(4-methoxyphenyl) groups attached to phosphine centers. Understanding the synthesis of such phosphines is crucial as it directly influences their biological properties.

Biological Activity

The biological activity of phosphine derivatives is often linked to their ability to interact with cellular components, influencing processes such as apoptosis, cell cycle regulation, and enzyme inhibition. Here are some key findings related to the biological activity of this specific phosphine compound:

- Anticancer Properties : Recent studies have indicated that certain phosphine derivatives can induce apoptosis in cancer cells. For instance, compounds similar in structure have shown the ability to inhibit cell proliferation and promote apoptosis through caspase activation pathways .

- Matrix Metalloproteinases (MMPs) Inhibition : MMPs play a significant role in cancer metastasis. Research has shown that phosphine compounds can selectively inhibit MMP-14, thereby blocking tumor cell migration and invasion . This suggests a potential therapeutic application in metastatic cancer treatment.

- Cytotoxicity : The cytotoxic effects of phosphine compounds have been evaluated against various cancer cell lines. For instance, studies indicate that these compounds may exhibit dose-dependent cytotoxicity, highlighting their potential as chemotherapeutic agents .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of phosphine derivatives on human breast carcinoma (MDA-MB231) and fibrosarcoma (HT-1080) cell lines, it was observed that:

- Cell Line : MDA-MB231

- Concentration Range : 10 µM to 100 µM

- Results : Significant reduction in cell viability was noted at concentrations above 50 µM, with an IC50 value calculated at approximately 45 µM.

Case Study 2: MMP Inhibition

Another study focused on the inhibition of MMPs by phosphine derivatives:

- Target MMP : MMP-14

- Methodology : Zymography and enzymatic assays were employed to measure MMP activity.

- Results : A selective inhibition of MMP-14 was observed, leading to decreased invasive capabilities of tumor cells.

Data Summary

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] | Anticancer | Induces apoptosis and inhibits MMP-14 | |

| Similar Phosphines | Varies | Cytotoxicity | Dose-dependent effects on cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for preparing Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] in high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using bis(4-methoxyphenyl)phosphine and 1,3-dihalopropane (e.g., 1,3-dibromopropane) in anhydrous conditions. A 2:1 molar ratio of the phosphine to dihalide is recommended, with reaction temperatures maintained at 60–80°C under inert atmosphere (N₂ or Ar) to prevent oxidation. Purification involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Confirms ligand structure and purity. The methoxy protons (δ 3.7–3.9 ppm) and phosphorus environment (δ ~-10 to -20 ppm for aryl phosphines) are critical markers .

- DSC (Differential Scanning Calorimetry) : Determines thermal stability, with decomposition exotherms typically observed between 200–250°C for similar phosphine derivatives .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks and fragmentation patterns .

Q. How does the presence of methoxy groups influence the compound’s electronic properties compared to non-substituted analogs?

- Methodological Answer : Methoxy groups act as electron-donating substituents, increasing electron density on phosphorus. This enhances the ligand’s σ-donor capacity, which can be quantified via cyclic voltammetry (shift in oxidation potentials) or computational methods (e.g., DFT calculations of HOMO/LUMO levels). Comparative studies with non-methoxy analogs (e.g., DPPP) reveal differences in catalytic activity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal decomposition data observed in DSC analysis for similar phosphine ligands?

- Methodological Answer : Discrepancies may arise from varying sample purity, heating rates, or atmospheric conditions. Standardize protocols by:

- Using >98% pure samples (verified via NMR/MS).

- Testing multiple heating rates (e.g., 5°C/min vs. 10°C/min) to assess kinetic effects.

- Conducting thermogravimetric analysis (TGA) alongside DSC to correlate mass loss with exothermic events .

Q. What strategies are recommended for optimizing ligand design in transition metal catalysis using this compound?

- Methodological Answer :

- Steric Tuning : Modify the propane backbone length or methoxy substituent positions to alter metal-ligand coordination geometry.

- Solvent Screening : Test polar (DMF, acetonitrile) vs. non-polar (toluene) solvents to optimize catalytic activity in reactions like Suzuki-Miyaura coupling.

- Comparative Studies : Benchmark against DPPP or triphenylphosphine in palladium/platinum complexes to evaluate turnover frequency (TOF) and selectivity .

Q. What experimental precautions are necessary to prevent oxidation during the synthesis and handling of this phosphine ligand?

- Methodological Answer :

- Inert Atmosphere : Conduct all reactions and storage under nitrogen/argon using Schlenk lines or gloveboxes.

- Stabilizers : Add reducing agents (e.g., ascorbic acid) to reaction mixtures to scavenge trace oxygen.

- Storage : Keep the ligand in amber vials at -20°C, sealed with PTFE-lined caps to minimize air exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.